molecular formula C13H17NO3S B2673835 3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile CAS No. 129415-92-5

3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile

Cat. No.: B2673835
CAS No.: 129415-92-5
M. Wt: 267.34
InChI Key: XICPDHQLAOBFMC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile is a synthetic organic compound of significant interest in research chemistry due to its dual functional groups. The molecule features a nitrile group ( -C≡N ) attached to a butane chain, a structure akin to related nitriles like 3,3-dimethylbutanenitrile . This core is further functionalized with a 4-methylbenzenesulfonyl (tosyl) ester group, a key moiety in synthetic chemistry frequently employed as an activating group for nucleophilic substitution reactions . The presence of both the nitrile and tosylate groups on the same backbone makes this compound a valuable, multi-functional synthetic intermediate. Its primary research application lies in its potential to serve as a key precursor or building block in organic synthesis. The tosylate group is an excellent leaving group, enabling the molecule to undergo reactions with nucleophiles, thereby introducing the 3,3-dimethylbutanenitrile moiety into more complex molecular architectures. The nitrile group itself can be transformed into other functional groups, such as carboxylic acids or amines, offering additional avenues for molecular diversification . Researchers can leverage these properties in various fields, including medicinal chemistry for prodrug synthesis, materials science for polymer development, and as an intermediate for the synthesis of more complex, functionally rich molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3-cyano-2,2-dimethylpropyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-11-4-6-12(7-5-11)18(15,16)17-10-13(2,3)8-9-14/h4-7H,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICPDHQLAOBFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile typically involves the reaction of 3,3-dimethylbutanenitrile with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3,3-Dimethylbutanenitrile+4-Methylbenzenesulfonyl chlorideThis compound\text{3,3-Dimethylbutanenitrile} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} 3,3-Dimethylbutanenitrile+4-Methylbenzenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Formation of 3,3-dimethyl-4-aminobutanenitrile.

    Oxidation: Formation of 3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanoic acid.

Scientific Research Applications

3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile depends on its specific application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways are determined by the functional groups present, such as the nitrile and sulfonyl groups, which can interact with different biological molecules and enzymes.

Comparison with Similar Compounds

Key Findings:

Reactivity Differences: The tosyloxy group in this compound enhances its utility in substitution reactions compared to Bitertanol’s triazole, which is more suited to hydrogen bonding in fungicidal activity . Unlike the nucleotide analog in , which requires silyl protection for hydroxyl groups, the tosyloxy group in the target compound simplifies activation for nucleophilic displacement .

Hydrolysis susceptibility of the tosyloxy group may limit shelf life compared to p-Phenetidine’s robust ethoxy-amine structure .

Functional Group Synergy: The nitrile group in both the target compound and the nucleotide analog () enables further derivatization (e.g., reduction to amines or conversion to carboxylic acids), whereas Bitertanol’s alcohol group restricts such versatility .

Notes:

  • Discontinuation Status : The target compound’s discontinued status underscores the need for alternative tosyloxy-nitrile hybrids in synthetic workflows .
  • Structural Optimization : Derivatives with stabilized tosyloxy groups (e.g., fluorinated sulfonates) may offer improved stability for broader applications.

Biological Activity

3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile, also known by its CAS number 3302-16-7, is a compound that has garnered attention in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₁H₁₅NO₃S
Molecular Weight227.31 g/mol
Density0.802 g/cm³
Boiling Point130.5 °C at 760 mmHg
Flash Point21.4 °C

The biological activity of this compound primarily involves its interaction with specific biological targets within cells. Research indicates that this compound may act as an inhibitor of certain enzymatic pathways, potentially influencing metabolic processes related to inflammation and cellular signaling.

Inhibition of Enzymatic Activity

Studies have shown that the compound can inhibit enzymes involved in the synthesis of inflammatory mediators. For instance, it has been observed to suppress cyclooxygenase (COX) activity, which plays a crucial role in the production of prostaglandins—key players in inflammation and pain response.

Pharmacological Effects

The pharmacological effects of this compound have been explored in various studies:

  • Anti-inflammatory Activity : Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with this compound.
  • Antioxidant Properties : The compound has also shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

Case Studies

  • In Vivo Studies on Inflammation : A study conducted on animal models of arthritis demonstrated that administration of this compound resulted in reduced swelling and joint inflammation compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated groups.
  • Cell Culture Experiments : In human cell lines, the compound was shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Q & A

Basic: What are the key structural features of 3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile that influence its reactivity?

The compound contains three critical functional groups:

  • Nitrile group : Electron-withdrawing, enabling participation in nucleophilic additions or reductions to amines.
  • Tosyloxy group (4-methylbenzenesulfonyloxy) : A robust leaving group for substitution reactions (e.g., SN2).
  • 3,3-Dimethyl substituents : Introduce steric hindrance, potentially limiting access to reactive sites.
    Methodological Insight: Steric effects can be assessed via competitive substitution experiments comparing reaction rates with analogous non-methylated compounds .

Advanced: How can steric hindrance from the 3,3-dimethyl groups be minimized in SN2 reactions targeting the tosyloxy group?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalysis : Introduce crown ethers or phase-transfer catalysts to enhance nucleophilicity.
  • Temperature Control : Elevated temperatures may overcome steric barriers but risk side reactions.
    Methodological Insight: Kinetic studies under varying conditions (solvent, catalyst, temperature) can quantify steric effects .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR :
    • ¹H NMR : Signals for aromatic protons (tosyl group, δ 7.2–7.8 ppm), methyl groups (δ 1.0–1.5 ppm).
    • ¹³C NMR : Nitrile carbon (δ ~115–120 ppm), sulfonate carbons (δ ~125–140 ppm).
  • IR : Strong absorption near ~2240 cm⁻¹ (C≡N stretch).
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
    Methodological Insight: Compare with spectral databases of structurally related nitriles and sulfonates .

Advanced: What synthetic routes address regiochemical challenges in preparing this compound?

  • Step 1 : Synthesize 3,3-dimethyl-4-hydroxybutanenitrile via cyanation of a tertiary alcohol precursor.
  • Step 2 : Tosylate the hydroxyl group using 4-methylbenzenesulfonyl chloride (TsCl) with a base (e.g., pyridine) to minimize side reactions.
    Methodological Insight: Monitor reaction progress via TLC or in situ IR to detect hydroxyl group conversion .

Basic: How are tosyloxy groups utilized in organic synthesis, and what applications apply here?

  • Leaving Group : Facilitates substitution with nucleophiles (e.g., amines, thiols).
  • Protecting Group : Stabilizes alcohols during multi-step syntheses.
    Methodological Insight: Kinetic studies comparing tosyloxy displacement with other leaving groups (e.g., mesyl, triflyl) can optimize reaction conditions .

Advanced: How does the nitrile’s electronic environment affect stability under hydrolytic conditions?

  • Acidic Hydrolysis : Nitriles hydrolyze to carboxylic acids via harsh conditions (e.g., H₂SO₄, reflux).
  • Basic Hydrolysis : Requires strong bases (e.g., NaOH) and heat, forming carboxylates.
    Methodological Insight: Conduct pH-dependent stability assays (HPLC monitoring) to determine degradation thresholds .

Basic: What safety protocols are essential for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of toxic nitrile vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Exposure Limits : Adhere to OSHA guidelines for nitriles (e.g., butanenitrile: 8 ppm TWA) .

Advanced: Which catalytic systems are compatible with nitriles in cross-coupling reactions?

  • Palladium Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) tolerate nitriles.
  • Copper-Mediated Couplings : For Ullmann-type reactions under mild conditions.
    Methodological Insight: Screen ligands and bases to avoid nitrile coordination, which can deactivate catalysts .

Basic: How is purity assessed post-synthesis?

  • Chromatography : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile derivatives.
  • Melting Point : Compare with literature values (if crystalline).
    Methodological Insight: Validate purity via spiking experiments with known impurities .

Advanced: Can computational modeling predict novel reaction pathways for this compound?

  • DFT Calculations : Model transition states for substitution or elimination pathways.
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics.
    Methodological Insight: Use Gaussian or ORCA software to correlate computational predictions with experimental yields .

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